![molecular formula C16H15N3O4S B2718083 N-(2-cyanophenyl)-4-(N-cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide CAS No. 1207052-23-0](/img/structure/B2718083.png)
N-(2-cyanophenyl)-4-(N-cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide
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Description
N-(2-cyanophenyl)-4-(N-cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) and is used in scientific research for its immunosuppressive properties. This compound has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its unique structure. It may inhibit specific pathways involved in tumor growth and metastasis .
- Silver-Catalyzed Nitrile Formation : N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide can be synthesized from carboxylic acids using a silver-catalyzed nitrogen atom transfer strategy. This method complements existing carboxylic acid-to-nitrile conversion methods, addressing limitations such as high temperatures and substrate scope .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
properties
IUPAC Name |
N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-15(24(21,22)19-12-6-7-12)8-14(23-10)16(20)18-13-5-3-2-4-11(13)9-17/h2-5,8,12,19H,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXGQPDUCFURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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